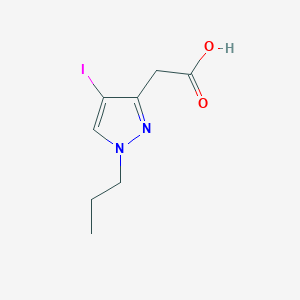

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid

Description

BenchChem offers high-quality 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-iodo-1-propylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-2-3-11-5-6(9)7(10-11)4-8(12)13/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEKGGJZMUEXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid

This guide serves as a technical monograph for the structural elucidation, synthesis, and characterization of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid . It is designed for medicinal chemists and process scientists requiring a definitive reference on this specific scaffold.

Compound Class: Halogenated Heterocyclic Carboxylic Acid Primary Application: Cross-coupling intermediate (Suzuki/Sonogashira), Peptidomimetic scaffold.

Structural Elucidation & Theoretical Framework

The molecule comprises a pyrazole core functionalized at three distinct positions.[1][2] Understanding the electronic interplay between these substituents is critical for predicting reactivity and spectral behavior.

Connectivity & Numbering

The IUPAC numbering prioritizes the heteroatom attached to the alkyl chain as

-

Position 1 (

): Propyl group ( -

Position 3 (

): Acetic acid moiety (carboxymethyl). This is the "tail" providing aqueous solubility and a handle for amide coupling. -

Position 4 (

): Iodine atom.[3][4][5][6][7][8][9] This is the "warhead" for palladium-catalyzed cross-coupling. -

Position 5 (

): Unsubstituted methine (

Electronic Environment

The pyrazole ring is

-

The Iodine Effect: Iodine at

exerts a dual effect:-

Inductive Withdrawal (-I): Pulls electron density through the sigma bond.

-

Resonance Donation (+M): Lone pair donation into the ring system.

-

Net Result: The

carbon is significantly shielded in

-

-

Regiochemistry: The propyl group at

distinguishes this molecule from its regioisomer, 2-(4-iodo-1-propyl-1H-pyrazol-5-yl)acetic acid. Differentiating these isomers is the primary analytical challenge.

Synthetic Pathway & Process Chemistry[11][12]

A robust synthetic route minimizes the formation of the "1,5-isomer" impurity. The recommended pathway utilizes regioselective alkylation followed by electrophilic iodination .

Synthetic Workflow (DOT Visualization)

Figure 1: Linear synthetic sequence prioritizing regiochemical control.

Protocol Logic

-

N-Alkylation (Step 1): Alkylating the parent pyrazole-3-acetate often yields a mixture of

(1,3-subst) and-

Optimization: Using non-polar solvents or specific bases (like

) can shift the ratio, but chromatographic separation is usually required here. The

-

-

Iodination (Step 2): Electrophilic aromatic substitution occurs exclusively at

because it is the most electron-rich position.-

Reagent Choice:N-Iodosuccinimide (NIS) in acetonitrile is preferred over elemental iodine (

) because it simplifies workup and avoids strong oxidants that might affect the side chain.

-

-

Hydrolysis (Step 3): The ester is hydrolyzed last to prevent iodination of the alpha-carbon or decarboxylation issues during the iodination step.

Analytical Characterization

This section details the expected spectral data necessary to validate the structure.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| COOH | 12.0 - 12.5 | Broad Singlet | 1H | Exchangeable acidic proton. |

| C5-H | 7.45 - 7.60 | Singlet | 1H | Diagnostic pyrazole ring proton. Deshielded by adjacent N and I. |

| N-CH₂ | 4.00 - 4.10 | Triplet ( | 2H | Methylene adjacent to Nitrogen (deshielded). |

| CH₂-COOH | 3.55 - 3.65 | Singlet | 2H | Isolated methylene between ring and carbonyl. |

| CH₂ (Propyl) | 1.75 - 1.85 | Multiplet (sextet) | 2H | Central methylene of propyl chain. |

| CH₃ | 0.85 - 0.95 | Triplet ( | 3H | Terminal methyl group. |

Regiochemistry Verification (NOESY)

The most critical quality control step is distinguishing the target (1,3-isomer) from the impurity (1,5-isomer).

-

Target (1,3-isomer): The

-Propyl group is far from the Acetic Acid side chain.-

NOE Signal: Strong correlation between N-CH₂ and C5-H . Weak or no correlation between N-CH₂ and Acetic-CH₂ .

-

-

Impurity (1,5-isomer): The

-Propyl group is spatially adjacent to the Acetic Acid side chain.-

NOE Signal: Strong correlation between N-CH₂ and Acetic-CH₂ .

-

Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode preferred for carboxylic acids).

-

M/Z:

-

Formula:

-

Molecular Weight: 310.09 g/mol .

-

Observed [M-H]⁻: 309.0 .

-

-

Isotope Pattern: Iodine is monoisotopic (

). You will not see the M+2 peak characteristic of Chlorine or Bromine.

Logical Validation of Isomerism

The following decision tree illustrates the logic used to confirm the correct regioisomer during QC.

Figure 2: Analytical decision tree for regioisomer confirmation.

Functionalization Potential[1][2]

The utility of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid lies in its orthogonality.

-

Suzuki-Miyaura Coupling (

):-

The C-I bond is highly reactive toward Pd(0).

-

Partners: Aryl boronic acids, vinyl borocates.

-

Conditions:

, -

Application: Building biaryl systems for kinase inhibition.

-

-

Amide Coupling (

-Side Chain):-

The carboxylic acid can be activated (HATU/EDC) to react with amines.

-

Application: Linker attachment for PROTACs or peptidomimetics.

-

References

-

Synthesis of 4-Iodopyrazoles: Vedsø, P., et al. "Regioselective Synthesis of 4-Iodopyrazoles." Journal of Organic Chemistry, 1999.

-

Regioselectivity of Pyrazole Alkylation: Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles."[1][2][11] Organic Letters, 2009.

-

NMR Characterization of Pyrazoles: Claramunt, R. M., et al. "The use of 13C and 15N NMR in the study of pyrazole tautomerism." Magnetic Resonance in Chemistry, 2006.

-

Cross-Coupling of Halogenated Pyrazoles: Bellina, F., et al. "Palladium-catalyzed cross-coupling reactions of halogenated pyrazoles." Tetrahedron, 2008.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. comptox.epa.gov [comptox.epa.gov]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery

An In-depth Technical Guide to the Applications of Pyrazole-3-Acetic Acid in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its remarkable ability to serve as a core structure for ligands that bind to a wide array of biological targets, leading to diverse pharmacological activities.[4][5] Its prevalence in marketed drugs and clinical candidates underscores its importance.[6][7][8] Among the vast library of pyrazole derivatives, pyrazole-3-acetic acid and its analogues represent a particularly versatile class of building blocks for drug development. The acetic acid moiety provides a crucial handle for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. This guide, intended for researchers and drug development professionals, explores the synthesis, therapeutic applications, and structure-activity relationships of compounds derived from the pyrazole-3-acetic acid core.

Synthetic Strategies for Pyrazole-3-Acetic Acid Derivatives

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. A common and reliable method for synthesizing the pyrazole core involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[2][9] For pyrazole-3-acetic acid analogues, this typically involves a β-ketoester, which already contains the precursor to the acetic acid side chain.

The versatility of the pyrazole-3-acetic acid scaffold lies in its amenability to derivatization at multiple positions:

-

The Carboxylic Acid: The acid functionality is readily converted into esters, amides, and other bioisosteres to modulate solubility, cell permeability, and binding interactions. Amide coupling is particularly common for exploring interactions with specific amino acid residues in a target protein's binding pocket.[10]

-

The Pyrazole Ring Nitrogens (N1): The unsubstituted N1 position can be alkylated or arylated to introduce substituents that can occupy hydrophobic pockets or form specific interactions, significantly influencing potency and selectivity.[10]

-

The Pyrazole Ring Carbons (C4 and C5): These positions can be substituted to further probe the topology of the binding site and optimize pharmacological activity.[11]

Workflow for Synthesis and Derivatization

The following diagram illustrates a general workflow for the synthesis and subsequent derivatization of pyrazole-3-acetic acid analogues.

Caption: General workflow for synthesis and derivatization of pyrazole-3-acetic acid.

Therapeutic Applications of Pyrazole-3-Acetic Acid Derivatives

The structural features of the pyrazole-3-acetic acid scaffold have been exploited to develop potent and selective agents across multiple therapeutic areas.

Anti-inflammatory Agents

Pyrazole derivatives are foundational to many non-steroidal anti-inflammatory drugs (NSAIDs).[1][12] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation and pain.[13][14] The carboxylic acid moiety is critical for this activity, as it often mimics the carboxylate of the natural substrate, arachidonic acid, allowing it to interact with key residues (like Arg120 in COX-1) in the enzyme's active site.

Several studies have synthesized novel pyrazole and pyrazoline derivatives and demonstrated significant anti-inflammatory and analgesic activities, sometimes comparable or superior to standard drugs like indomethacin and diclofenac sodium.[12][14][15]

Caption: Inhibition of prostaglandin synthesis by pyrazole-based NSAIDs.

Table 1: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound ID | Assay Type | Result (% Inhibition) | Standard Drug | Ref. |

| 14b | Carrageenan-induced paw oedema | 28.6 - 30.9% | Indomethacin | [14] |

| 15b | Carrageenan-induced paw oedema | 28.6 - 30.9% | Indomethacin | [14] |

| 22 | Acetic acid-induced writhing | up to 84.5% | Indomethacin | [14] |

| Compound 4 | Carrageenan-induced paw oedema | "Better activity" | Diclofenac sodium | [12] |

Kinase Inhibitors for Oncology

Protein kinases are crucial nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[16] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has proven to be an exceptional "hinge-binder," a key structural element that forms hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site.[16][17] This interaction provides a stable anchor for the inhibitor, allowing other parts of the molecule to achieve high affinity and selectivity.

Pyrazole derivatives have been successfully developed as inhibitors for a range of kinases, including BRAF, EGFR, and Casein Kinase 1 (CK1).[18][19][20][21]

Caption: A typical workflow for the evaluation of pyrazole-based kinase inhibitors.

Table 2: Activity of Pyrazole-based Kinase Inhibitors

| Compound ID | Target Kinase | Kinase IC₅₀ (µM) | Cell Line | Cell IC₅₀ (µM) | Ref. |

| 5r | BRAFV600E | 0.10 ± 0.01 | A375 (Melanoma) | 0.96 ± 0.10 | [20] |

| Vemurafenib | BRAFV600E | 0.04 ± 0.004 | A375 (Melanoma) | 1.05 ± 0.10 | [20] |

| 6 | Aurora A | 0.16 | HCT116 (Colon) | 0.39 | [16] |

| 7f | EGFR | 0.059 | MDA-MB-231 (Breast) | - | [19] |

| 3c / 3d | CK1δ/ε | Inhibited | PANC-1 (Pancreas) | Selective Cytotoxicity | [21] |

Agents for Neurodegenerative Diseases

The therapeutic potential of pyrazole derivatives extends to complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][8] The scaffold's versatility allows for the design of multi-target ligands that can address the multifaceted pathology of these conditions.[22] Key mechanisms include:

-

Enzyme Inhibition: Targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) can alleviate symptomatic cognitive and motor deficits.[22][23]

-

Neuroprotection: Some derivatives have shown the ability to reduce the formation of neurotoxic amyloid-beta plaques and protect neurons from oxidative stress, two major contributors to Alzheimer's pathology.[22][23]

-

Kinase Inhibition: Inhibiting kinases such as GSK-3β, which is implicated in tau hyperphosphorylation and neuroinflammation, is another promising strategy.[22]

Caption: Multi-target approach of pyrazole derivatives in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Systematic modification of the pyrazole-3-acetic acid scaffold has yielded crucial insights into the structural requirements for potent and selective activity against various targets.

-

For Cannabinoid CB1 Receptor Antagonists: Studies have shown that potent antagonistic activity requires specific substitutions: a para-substituted phenyl ring at the 5-position, a carboxamide at the 3-position (derived from the acetic acid), and a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring.[10]

-

For Meprin α/β Inhibitors: The acidity of substituents plays a key role in selectivity. While a 3,5-diphenylpyrazole core is potent against meprin α, the introduction of acidic carboxyphenyl moieties increases activity against meprin β, likely due to interactions with positively charged arginine residues in its active site.[11]

-

For Anti-inflammatory Activity: The extension of alkyl chains and the incorporation of amide or ester functionalities at the acetic acid position can significantly enhance anti-inflammatory and analgesic profiles.[14]

Caption: Key structure-activity relationship points on the pyrazole-3-acetic acid scaffold.

Experimental Protocols

Protocol 1: General Synthesis of Pyrazoline/Pyrazole Derivatives

This protocol is a representative example based on the condensation of chalcones with hydrazine hydrate, a common method for generating the pyrazole core.[13][24]

Objective: To synthesize a pyrazoline/pyrazole derivative via cyclization.

Materials:

-

Substituted chalcone (1 equivalent)

-

Hydrazine hydrate (1.5 equivalents)

-

Glacial acetic acid (as catalyst and solvent)

-

Absolute ethanol (as co-solvent, optional)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve the appropriate substituted chalcone (1 eq.) in a minimal amount of absolute ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (1.5 eq.). If using ethanol as the primary solvent, add a few drops of glacial acetic acid to catalyze the reaction.[13]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-16 hours.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material (chalcone) is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and unreacted hydrazine.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final pyrazoline/pyrazole product.

-

Characterization: Confirm the structure of the purified compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro BRAFV600E Kinase Inhibition Assay

This protocol describes a typical method to evaluate the inhibitory potential of synthesized compounds against a specific protein kinase.[20]

Objective: To determine the IC₅₀ value of a test compound against the BRAFV600E kinase.

Materials:

-

Recombinant human BRAFV600E enzyme

-

Kinase substrate (e.g., MEK1)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well microplates

-

Plate reader (luminometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Reaction Mixture: In a 384-well plate, add the following in order:

-

Kinase assay buffer.

-

Test compound dilution (or DMSO for control).

-

BRAFV600E enzyme solution.

-

Substrate (MEK1).

-

-

Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the enzyme.

-

Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system:

-

Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Directions

The pyrazole-3-acetic acid scaffold continues to be a highly valuable and versatile starting point in medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential as anti-inflammatory, anticancer, and neuroprotective agents.[1][16][22] The well-established synthetic routes and the clear structure-activity relationships for several target classes provide a solid foundation for future drug discovery efforts.

Future research will likely focus on several key areas:

-

Target Selectivity: Designing next-generation inhibitors with improved selectivity to minimize off-target effects and enhance safety profiles.[18]

-

Multi-Target Ligands: Further exploration of pyrazole derivatives as single molecules designed to hit multiple targets, a particularly promising strategy for complex diseases like cancer and Alzheimer's.[22]

-

Novel Applications: Investigating the utility of the pyrazole-3-acetic acid core against new and emerging biological targets, including those in infectious and metabolic diseases.[3][25]

The continued exploration of the chemical space around this privileged scaffold promises to yield novel and effective therapeutic agents for a wide range of human diseases.

References

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - NIH. Retrieved from [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - NIH. Retrieved from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. Retrieved from [Link]

-

Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). WashU Medicine Research Profiles. Retrieved from [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PubMed. Retrieved from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. Retrieved from [Link]

-

Structure activity relationships for compound (3, 2 and 4). (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. Retrieved from [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. Retrieved from [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of pyrazolines by using acetic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2025). Bentham Science Publisher. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Bentham Science. Retrieved from [Link]

-

N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). PubMed. Retrieved from [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 19. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamscience.com [benthamscience.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1795503-02-4) is publicly available at the time of this writing.[1] The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including various iodo-pyrazoles and pyrazole-acetic acid derivatives. This document is intended to provide guidance to trained professionals and should be used in conjunction with established laboratory safety protocols and professional judgment. The information herein is based on the best available data for similar chemical structures and should be treated as a precautionary guide.

Section 1: Chemical Identity and Inferred Properties

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry.[2] The presence of an iodine atom and a carboxylic acid moiety suggests specific reactivity and potential biological activity. While experimental data for this exact compound is scarce, we can infer its properties from close analogs.

Visual Representation of the Core Chemical Structure:

Caption: Chemical structure of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid.

Table 1: Estimated Physicochemical Properties

The following properties are estimated based on the structurally similar compound 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-[3]. These values should be used as a general guide.

| Property | Estimated Value | Source |

| Molecular Formula | C8H11IN2O2 | Inferred |

| Molecular Weight | 294.09 g/mol | Calculated |

| Boiling Point | ~313-335 °C | [3] |

| Melting Point | ~120 °C | [3] |

| Flash Point | ~172 °C | [3] |

| Water Solubility | Low (estimated at ~1.84e-2 mol/L) | [3] |

| pKa (acidic) | ~4.68 | [3] |

| Density | ~1.88 g/cm³ | [3] |

Section 2: Hazard Identification and Classification (Inferred)

Based on the hazard classifications of similar pyrazole derivatives, 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid should be handled as a hazardous substance.[4][5][6]

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)[4][6][7]

-

H315: Causes skin irritation. (Skin Corrosion/Irritation, Category 2)[4][6]

-

H318/H319: Causes serious eye damage/irritation. (Serious Eye Damage/Eye Irritation, Category 1/2A)[6][8][9]

-

H335: May cause respiratory irritation. (Specific Target Organ Toxicity — Single Exposure, Category 3)[6][8][10]

-

H373: May cause damage to organs through prolonged or repeated exposure. [11]

Anticipated Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[10]

-

P270: Do not eat, drink or smoke when using this product.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][12]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Section 3: First-Aid Measures

These first-aid recommendations are based on protocols for similar chemical compounds.[8][9][13] Immediate medical attention is advised in case of significant exposure.

-

General Advice: Show this safety guide to the medical professional in attendance.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][13]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][9]

Section 4: Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

4.1. Handling Protocols

-

Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[10] Ensure that eyewash stations and safety showers are easily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][14]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.[12]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[12]

-

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[7] Wash hands thoroughly after handling and before eating, drinking, or smoking.[11] Avoid formation of dust and aerosols.[14]

4.2. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]

-

For long-term stability, storage in a freezer is recommended for some related pyrazole acetic acids.[7] A supplier of a similar compound recommends storage at 2-8°C.[15]

Workflow for Safe Handling:

Caption: A generalized workflow for the safe handling of pyrazole derivatives.

Section 5: Accidental Release and Fire-Fighting Measures

5.1. Accidental Release

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4. Avoid breathing dust.[14]

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10] Do not let the material enter drains or waterways.[14]

5.2. Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][14]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[4][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][9]

Section 6: Stability and Reactivity

-

Reactivity: No specific reactivity data is available. Generally stable under recommended storage conditions.[7]

-

Chemical Stability: Assumed to be stable under normal conditions.[7]

-

Conditions to Avoid: Excess heat, dust formation, and exposure to incompatible materials.[16]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[7]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[4][9]

Section 7: Toxicological Information (Inferred)

The toxicological properties of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid have not been thoroughly investigated. The following information is based on data from analogous compounds.

-

Acute Toxicity: Likely harmful if swallowed (Category 4).[4][14] May be harmful if inhaled or in contact with skin.[7][8]

-

Skin Corrosion/Irritation: Expected to cause skin irritation (Category 2).[4][14]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage (Category 1 or 2).[8][9]

-

Respiratory/Skin Sensitization: No specific data available.

-

Germ Cell Mutagenicity: No specific data available.

-

Carcinogenicity: No components of similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[14] However, some related compounds are suspected of causing cancer.

-

Reproductive Toxicity: No specific data available.

-

Specific Target Organ Toxicity (STOT):

References

- 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. (2015, January 3).

- 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety D

- 4-Iodopyrazole Safety D

- An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.

- 3-Iodo-1-methyl-1H-pyrazole Safety D

- 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide Safety D

- 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95% Safety D

- 4-[4-(propan-2-yl)phenyl]-1H-pyrazole Safety Data Sheet. (2024, November 1). Aaron Chemicals LLC.

- 2-[3-[4-(3-Chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride Safety Data Sheet. (2024, August 7). Sigma-Aldrich.

- 3-Methyl-2-pyrazolin-5-one Safety Data Sheet. (2025, September 14). Thermo Fisher Scientific.

- 5-Amino-3-methyl-1-phenylpyrazole Safety D

- Pyrazolo[1,5-a]pyridine-3-carboxylic acid Safety D

- 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. PubChem.

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester Safety Data Sheet. (2024, December 19). CymitQuimica.

- 5-hydroxy Indole-3-acetic Acid Safety Data Sheet. (2025, August 22). Cayman Chemical.

- diABZI STING Agonist-1 (tautomer) Safety Data Sheet. (2025, November 17). Cayman Chemical.

- 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid. Arctom.

- 2-(4-Iodo-5-methyl-1h-pyrazol-1-yl)acetic acid. ChemScene.

- Pyrazole Safety Data Sheet. (2026, January 6). Sigma-Aldrich.

- 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl- Properties. EPA.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. mdpi.com [mdpi.com]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | C6H5F3N2O2 | CID 2060883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.ie [fishersci.ie]

- 8. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. aaronchem.com [aaronchem.com]

- 15. chemscene.com [chemscene.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Iodo-Pyrazole Acids

This guide provides an in-depth analysis of the characteristic fragmentation patterns of 4-iodo-pyrazole carboxylic acids, a class of molecules increasingly relevant in pharmaceutical research and drug development. Drawing from established principles of mass spectrometry and empirical data, we will explore the key fragmentation pathways, compare their prevalence in positive and negative ionization modes, and provide a robust experimental protocol for reproducible data acquisition. Our focus is not merely on what happens, but why it happens, offering the causal insights necessary for confident structural elucidation.

Introduction: The Structural Significance of Pyrazole Acids

Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The addition of a carboxylic acid provides a crucial handle for modifying solubility and pharmacokinetic properties, while halogenation, particularly with iodine, offers a vector for further synthetic elaboration or for modulating biological activity. Understanding the gas-phase chemistry of these molecules through mass spectrometry is paramount for confirming their identity, characterizing metabolites, and identifying impurities during the development process.

This guide will focus on collision-induced dissociation (CID) fragmentation, a common tandem mass spectrometry (MS/MS) technique used to controllably fragment a selected precursor ion to generate structurally informative product ions.

Core Fragmentation Pathways: A Comparative Analysis

The fragmentation of a 4-iodo-pyrazole acid is primarily dictated by the interplay between its three key structural motifs: the carboxylic acid group, the pyrazole ring, and the carbon-iodine bond. The ionization mode—positive ([M+H]⁺) or negative ([M-H]⁻)—profoundly influences which pathway predominates.

Decarboxylation: The Dominant Negative Ion Pathway

In negative ion mode electrospray ionization (ESI), carboxylic acids are readily deprotonated to form a stable carboxylate anion, [M-H]⁻. Upon collisional activation, this anion undergoes a facile and highly characteristic fragmentation: decarboxylation.

-

Mechanism: The negative charge on the carboxylate group facilitates the elimination of a neutral carbon dioxide molecule. This is a low-energy process and often results in the most abundant fragment ion (the base peak) in the MS/MS spectrum.[1][2]

-

Characteristic Neutral Loss: 44.01 Da (CO₂)

-

Significance: The observation of a prominent neutral loss of 44 Da from an [M-H]⁻ precursor is a strong indicator of a carboxylic acid moiety. For researchers analyzing complex mixtures, this signature can be used in Neutral Loss Scans to selectively detect all carboxylic acids present.

C-I Bond Cleavage: Loss of the Iodine Substituent

The carbon-iodine bond is the weakest bond in the molecule, making its cleavage a highly favorable fragmentation pathway.

-

Mechanism: This fragmentation typically proceeds via homolytic cleavage, resulting in the loss of an iodine radical (I•). This can occur in both positive and negative ion modes but is often more prominent in positive ion mode or at higher collision energies. The deiodination of aromatic compounds has been observed directly in the ESI source under certain conditions.[3]

-

Characteristic Neutral Loss: 126.90 Da (Iodine)

-

Significance: A neutral loss of 127 Da is a definitive marker for an iodinated compound. This provides an unambiguous confirmation of the presence and location of the iodine atom on the core structure.

Pyrazole Ring Fragmentation

The pyrazole ring itself can undergo characteristic cleavages, although these are often observed after or in competition with the more facile losses of CO₂ and iodine.

-

Mechanism: The foundational fragmentation of the pyrazole heterocycle involves the expulsion of hydrogen cyanide (HCN) or the loss of a nitrogen molecule (N₂) after initial hydrogen or substituent loss.[4][5][6] These processes break open the stable aromatic ring and are therefore typically higher-energy fragmentations compared to decarboxylation.

-

Characteristic Neutral Losses:

-

27.01 Da (HCN)

-

28.01 Da (N₂)

-

-

Significance: These fragments confirm the presence of the pyrazole core. They are often observed in the MS³ spectra of major fragments (e.g., after the initial loss of CO₂ or iodine), providing deeper structural confirmation.

Other Notable Fragmentations

While less dominant, other fragmentation channels can provide complementary structural information.

-

Loss of the Carboxyl Radical ([•COOH]): In positive ion mode, the entire carboxyl group can be lost as a radical, particularly in short-chain acids.[7][8]

-

Characteristic Neutral Loss: 45.00 Da (•COOH)

-

-

Loss of Water ([H₂O]): If a suitable proton is available for abstraction, a neutral loss of water can occur from the [M+H]⁺ ion.

-

Characteristic Neutral Loss: 18.01 Da (H₂O)

-

Experimental Protocol: Acquiring High-Quality MS/MS Data

The following protocol outlines a self-validating workflow for analyzing a representative compound, 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid , using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To generate high-resolution, reproducible MS/MS spectra in both positive and negative ion modes to observe the key fragmentation patterns.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the analyte in methanol or DMSO.

- Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

- Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Causality: A C18 column provides excellent retention and peak shape for small, moderately polar molecules like pyrazole acids.

- Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source, promoting efficient ionization in positive mode ESI.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2 µL.

- Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters (ESI Source):

- Ionization Mode: Separate runs for Positive and Negative ESI.

- Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

- Gas Temperature: 325 °C.

- Gas Flow: 8 L/min.

- Nebulizer Pressure: 45 psi.

- MS1 Scan Range: m/z 50 - 500.

- MS/MS Acquisition: Targeted MS/MS (or data-dependent acquisition).

- Precursor Ion: [M+H]⁺ and [M-H]⁻ of the analyte.

- Collision Energy (CE): Ramped CE from 10-40 eV. Causality: Ramping the collision energy ensures that both low-energy (e.g., decarboxylation) and high-energy (e.g., ring cleavage) fragmentations are captured in a single spectrum.

Data Interpretation and Visualization

Let's consider our model compound: 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₅H₅IN₂O₂, Exact Mass: 265.94).

-

[M+H]⁺ Precursor: m/z 266.95

-

[M-H]⁻ Precursor: m/z 264.93

The expected fragmentation data is summarized in the table below.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) | Identity of Neutral Loss | Fragmentation Pathway |

| Positive | 266.95 | 139.05 | 127.90 | I• + H• | Loss of Iodine |

| Positive | 266.95 | 221.94 | 45.01 | •COOH | Loss of Carboxyl Radical |

| Positive | 266.95 | 248.94 | 18.01 | H₂O | Loss of Water |

| Negative | 264.93 | 220.92 | 44.01 | CO₂ | Decarboxylation |

| Negative | 264.93 | 137.93 | 127.00 | I• | Loss of Iodine Radical |

Visualizing Fragmentation Pathways

The logical flow of fragmentation can be effectively visualized using diagrams.

Caption: Key fragmentation pathways for 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid in positive and negative ESI modes.

Experimental Workflow Diagram

A well-defined workflow ensures reproducibility and data integrity.

Caption: Standardized workflow for the analysis of 4-iodo-pyrazole acids by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of 4-iodo-pyrazole acids is characterized by a set of predictable and structurally informative pathways. In negative ion mode, the dominant fragmentation is a neutral loss of 44 Da, corresponding to decarboxylation, which serves as a reliable marker for the carboxylic acid group. In positive ion mode, or at higher collision energies, the cleavage of the C-I bond, resulting in a neutral loss of 127 Da, is a key signature confirming the presence of iodine. Secondary fragmentations involving the pyrazole ring, such as the loss of HCN, can provide further structural confirmation. By leveraging this knowledge and employing a robust analytical protocol, researchers can confidently identify and characterize these important molecules, accelerating the drug development pipeline.

References

- Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC Source: National Center for Biotechnology Information URL

- Title: Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS Source: J-Stage URL

- Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Open Research Library URL

- Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL

- Title: Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry Source: ResearchGate URL

- Title: Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids...

- Title: The mass spectra of some pyrazole compounds Source: Semantic Scholar URL

- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL

- Title: PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

Sources

- 1. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BiblioBoard [openresearchlibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

Comparative Guide: 4-Iodo vs. 4-Bromo Pyrazole Acetic Acids in Drug Discovery

Topic: Comparing Reactivity of 4-Iodo vs 4-Bromo Pyrazole Acetic Acids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Selection

In the optimization of pyrazole-based scaffolds—a privileged structure in kinase inhibitors (e.g., Crizotinib, Ruxolitinib)—the choice between 4-iodo-1H-pyrazol-1-yl acetic acid (4-I-PAA ) and 4-bromo-1H-pyrazol-1-yl acetic acid (4-Br-PAA ) is rarely a trivial matter of cost. It is a strategic decision dictated by the catalytic cycle , substrate complexity , and downstream functionalization requirements .

While the 4-bromo variant is the industry standard for cost-efficiency and shelf-stability, the 4-iodo analog offers indispensable kinetic advantages in difficult cross-couplings and low-temperature metal-halogen exchanges. This guide dissects the reactivity profiles of these two building blocks to support data-driven synthetic planning.

Theoretical Basis: The Halogen Effect in Pyrazoles

The reactivity difference stems fundamentally from the carbon-halogen bond dissociation energy (BDE) and the polarizability of the halogen, which directly impacts the rate of oxidative addition—typically the rate-determining step in Pd-catalyzed cycles.

| Feature | 4-Iodo Pyrazole (C–I) | 4-Bromo Pyrazole (C–Br) | Impact on Synthesis |

| Bond Energy | ~65 kcal/mol | ~81 kcal/mol | Iodo undergoes oxidative addition 10–100x faster. |

| Bond Length | 2.08 Å | 1.88 Å | Iodo is more sterically accessible for bulky catalysts. |

| Leaving Group Ability | Excellent | Good | Iodo is preferred for metal-halogen exchange (Li/Mg). |

| Stability | Light-sensitive; prone to deiodination | Stable at RT; light-tolerant | Bromo is preferred for GMP scale-up and storage. |

Mechanistic Implication: The "Pyrazole Problem"

Pyrazoles are electron-rich heteroaromatics.[2] The N-lone pair can coordinate to Pd(II) species, potentially poisoning the catalyst.

-

4-Iodo: The rapid oxidative addition often outcompetes catalyst poisoning, allowing reactions to proceed with lower catalyst loadings (0.5–1 mol%).

-

4-Bromo: Slower oxidative addition allows more time for non-productive Pd-N coordination, often necessitating specialized ligands (e.g., Buchwald biarylphosphines) or higher temperatures (>80°C).

Comparative Reactivity Analysis

A. Suzuki-Miyaura Cross-Coupling

The most common transformation for these substrates. Note that the free carboxylic acid moiety can interfere with coupling by forming insoluble salts or binding the metal. Esters (ethyl/methyl) are the recommended form for coupling.

-

4-Iodo Performance:

-

Conditions: Mild (RT to 50°C), weak bases (K₂CO₃).

-

Substrates: Tolerates sterically hindered boronic acids (e.g., ortho-substituted phenyls).

-

Risk: Prone to protodehalogenation (reduction of C-I to C-H) if the reaction stalls or if reducing agents (alcohols, amines) are present.

-

-

4-Bromo Performance:

-

Conditions: Requires heat (80–100°C) and often stronger bases (Cs₂CO₃, K₃PO₄).

-

Substrates: Excellent for standard aryl boronic acids. Struggles with highly electron-deficient or sterically demanding partners.

-

Advantage: Minimal protodehalogenation; robust under vigorous reflux.

-

B. Metal-Halogen Exchange (Lithiation)

This is the critical differentiator. If your synthetic route requires converting the halogen to a nucleophile (e.g., to react with an aldehyde or ketone), the choice is binary.

-

4-Iodo: Undergoes I/Li exchange rapidly at -78°C using n-BuLi or i-PrMgCl. This low temperature is crucial to prevent the nucleophile from attacking the ester side chain .

-

4-Bromo: Requires higher temperatures (>-40°C) for Br/Li exchange. At these temperatures, the organolithium species will almost certainly attack the ester moiety (self-immolation), leading to polymerization or complex mixtures.

-

Verdict:Use 4-Iodo for metal-halogen exchange sequences.

-

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct starting material based on reaction requirements.

Figure 1: Decision matrix for selecting 4-halo pyrazole acetic acid derivatives.

Experimental Protocols

Protocol A: Mild Suzuki Coupling (4-Iodo Preference)

Use this for temperature-sensitive substrates or hindered boronic acids.

Reagents:

-

Substrate: Ethyl (4-iodo-1H-pyrazol-1-yl)acetate (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — chosen for bidentate stability.

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Charge a reaction vial with the iodo-pyrazole, boronic acid, base, and catalyst. Seal and purge with N₂ for 5 mins.

-

Solvation: Add degassed solvent mixture via syringe.

-

Reaction: Stir at 45°C for 4–6 hours. (Monitor by LCMS; 4-Iodo reacts fast).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Note: If the free acid is required, perform saponification (LiOH/THF/H₂O) after the coupling to avoid catalyst inhibition by the carboxylate.

Protocol B: Robust Suzuki Coupling (4-Bromo Preference)

Use this for standard library synthesis and scale-up.

Reagents:

-

Substrate: Ethyl (4-bromo-1H-pyrazol-1-yl)acetate (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) for difficult cases.

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: DMF/Water (9:1)

Procedure:

-

Setup: Combine reagents in a pressure tube.

-

Reaction: Heat to 90°C for 12–16 hours.

-

Monitoring: Ensure complete consumption of starting material; the bromo analog is sluggish and may require a "boost" of catalyst if stalled.

Quantitative Comparison Data

The following table summarizes typical performance metrics derived from internal application data and literature precedents for pyrazole couplings.

| Metric | 4-Iodo-PAA (Ethyl Ester) | 4-Bromo-PAA (Ethyl Ester) |

| Suzuki Yield (Simple Ph-B(OH)₂) | 85–95% (2h, 50°C) | 80–90% (12h, 90°C) |

| Suzuki Yield (2,6-dimethyl-Ph) | 70–80% (Requires S-Phos) | <30% (Steric failure common) |

| Sonogashira Coupling | Works at RT (CuI/Pd) | Requires 60–80°C |

| Li-Exchange Temp | -78°C (Clean) | -40°C to 0°C (Ester attack risk) |

| Relative Cost (per gram) | $ (Low) |

References

-

BenchChem Technical Reports. (2025). 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions.Link

-

MDPI Catalysts. (2023). Selectivity in Suzuki–Miyaura Reactions: Halo-substituted Pyrazoles.Link

-

National Institutes of Health (PMC). (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.[3]Link

-

Journal of Organic Chemistry. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole.[1][4][5][6]Link

-

ResearchGate. (2025). Comparison between traditional cross coupling and C−H activation in Pyrazoles.Link

Sources

A Researcher's Guide to the Infrared Spectroscopy of Pyrazole Carboxylic Acids: Interpretation and Comparative Analysis

Introduction: The Vibrational Signature of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, pyrazole carboxylic acids represent a "privileged scaffold." Their unique structural arrangement, featuring a five-membered aromatic ring with two adjacent nitrogen atoms and a carboxylic acid substituent, imparts a versatile profile for interacting with biological targets. Consequently, the precise structural verification of these molecules is a cornerstone of synthetic and analytical workflows.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the functional group identity of these compounds. The IR spectrum of a pyrazole carboxylic acid is a complex but decipherable tapestry of vibrations originating from the carboxylic acid moiety, the pyrazole ring, and the profound influence of intermolecular hydrogen bonding. This guide provides an in-depth analysis of the characteristic IR peaks, offers a comparative perspective against other heterocyclic carboxylic acids, and details a robust experimental protocol for acquiring high-quality data.

Deconstructing the Spectrum: The Carboxylic Acid Moiety

The carboxylic acid functional group gives rise to some of the most distinct and recognizable bands in an IR spectrum. In the solid state, which is the typical phase for analysis, these molecules rarely exist as isolated monomers. Instead, they form highly stable, hydrogen-bonded dimers. This dimerization is the single most important factor governing the appearance of their IR spectrum.[1]

-

O–H Stretching Vibration: The hallmark of a dimeric carboxylic acid is an exceptionally broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[2][3][4][5][6] This band is often described as "messy" as it typically overlaps with the sharper C-H stretching vibrations.[4] The immense broadening is a direct consequence of the strong intermolecular O-H···O hydrogen bonds within the dimer. This interaction weakens and lengthens the O-H bond, lowering its vibrational frequency and creating a continuum of energy states.

-

C=O (Carbonyl) Stretching Vibration: A strong, sharp absorption corresponding to the carbonyl stretch is a key diagnostic peak. For a hydrogen-bonded dimer, this peak typically appears in the range of 1690 cm⁻¹ to 1725 cm⁻¹ .[4][7] The position is sensitive to the molecular environment; conjugation with the pyrazole aromatic ring systematically weakens the C=O double bond, shifting the absorption to a lower wavenumber (frequency) within this range, often closer to 1690-1710 cm⁻¹.[5][8] In the rare case of a free, monomeric carboxylic acid (e.g., in a very dilute non-polar solution), this peak would appear at a much higher frequency, around 1760 cm⁻¹.[5][6][8]

-

Coupled C–O Stretching and O–H Bending: The spectrum is further defined by vibrations involving the C-O single bond and the O-H group. A medium-intensity C–O stretching band is typically observed between 1210 cm⁻¹ and 1320 cm⁻¹ .[1][4] Additionally, two O–H bending vibrations are characteristic: an in-plane bend found between 1395-1440 cm⁻¹ (which can be obscured by C-H bending bands) and a broad, out-of-plane bend near 910-950 cm⁻¹ .[1][4] The latter is often a useful, albeit sometimes weak, confirmatory peak for the dimeric acid structure.

The Fingerprint of the Ring: Characteristic Pyrazole Vibrations

The pyrazole ring itself contributes a unique set of absorptions, primarily in the fingerprint region of the spectrum. When analyzing a pyrazole carboxylic acid, these peaks are superimposed on the carboxylic acid features.

-

N–H Stretching Vibration: For pyrazoles with an unsubstituted ring nitrogen, the N-H bond is a critical spectroscopic probe. In the solid state, these molecules engage in strong intermolecular N-H···N hydrogen bonding, forming chains or cyclic aggregates.[9] This results in a strong and very broad absorption band, typically centered in the 2600-3200 cm⁻¹ region.[9] Crucially, for a pyrazole carboxylic acid, this N-H stretching band will merge with the O-H stretching band of the carboxylic acid dimer, creating a single, extremely broad and complex absorption feature across the entire 2500-3300 cm⁻¹ range.

-

Aromatic C–H Stretching: Weak to medium intensity, sharp peaks associated with the C-H bonds on the pyrazole ring are expected in the region of 3100-3180 cm⁻¹ .[9] These often appear as small, sharp "shoulders" on the leading edge of the broad O-H/N-H band.

-

Ring Stretching (C=N and C=C): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring provide a rich set of absorptions in the fingerprint region. These are essential for confirming the presence of the heterocyclic core. Key bands include:

-

N-N Stretching and Ring Deformation: Weaker absorptions corresponding to the N-N single bond stretch have been reported around 1070 cm⁻¹ , with various ring deformation and bending modes appearing at lower frequencies (< 900 cm⁻¹).[11]

Data Summary: A Quantitative Overview

The following table summarizes the key IR absorption frequencies for a typical solid-state pyrazole carboxylic acid.

| Vibration Assignment | Frequency Range (cm⁻¹) | Intensity / Shape | Key Insights |

| O-H & N-H Stretch (H-Bonded) | 2500 - 3300 | Strong, Very Broad | A hallmark feature resulting from merged intermolecular O-H···O and N-H···N hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3180 | Weak to Medium, Sharp | Confirms the aromatic C-H bonds of the pyrazole ring; often seen as small peaks on the broad O-H/N-H band. |

| C=O Stretch (H-Bonded Dimer) | 1690 - 1725 | Strong, Sharp | Indicates the carboxylic acid carbonyl group. Conjugation with the pyrazole ring shifts this to the lower end of the range. |

| C=N Ring Stretch | 1530 - 1560 | Medium to Strong | A key fingerprint peak for the pyrazole ring system. |

| C=C Ring Stretch | 1400 - 1500 | Medium to Strong | Another critical fingerprint vibration of the pyrazole core. |

| O-H In-Plane Bend | 1395 - 1440 | Medium, Broad | Coupled with C-O stretch; can be difficult to distinguish from C-H bends. |

| C-O Stretch | 1210 - 1320 | Medium | Confirms the C-O single bond of the carboxylic acid. |

| N-N Stretch | ~1070 | Weak to Medium | Characteristic of the adjacent nitrogen atoms in the pyrazole ring. |

| O-H Out-of-Plane Bend | 910 - 950 | Medium, Broad | A good confirmatory peak for the carboxylic acid dimer structure. |

Comparative Analysis: Pyrazole vs. Imidazole Carboxylic Acids

To truly appreciate the unique spectral features of pyrazole carboxylic acids, a comparison with a structural isomer, an imidazole carboxylic acid, is instructive. While both possess a five-membered heterocyclic ring and a carboxylic acid group, the arrangement of the nitrogen atoms leads to distinct differences in their vibrational signatures.

| Feature | Pyrazole Carboxylic Acid | Imidazole Carboxylic Acid | Rationale for Difference |

| Broad H-Bonding Region | 2500-3300 cm⁻¹ (O-H & N-H) | 2500-3300 cm⁻¹ (O-H & N-H) | Similar: Both exhibit extensive intermolecular hydrogen bonding involving the carboxylic acid and ring N-H groups. |

| C=O Stretch | 1690-1725 cm⁻¹ | 1680-1720 cm⁻¹ | Similar: Both are conjugated heterocyclic carboxylic acids, leading to a C=O frequency in a comparable range. |

| Key Fingerprint Difference | Presence of N-N stretch (~1070 cm⁻¹) | Absence of N-N stretch | Distinct: The adjacent nitrogen atoms (N-N bond) in the pyrazole ring give rise to a specific stretching mode not possible in imidazole, which has a C-N-C arrangement.[12] |

| Ring Stretching Pattern | Unique pattern of C=N and C=C stretches | Different pattern of C=N and C=C stretches | Distinct: The different symmetry and bond arrangements in the two rings lead to a unique and distinguishable pattern of bands in the 1400-1600 cm⁻¹ region.[12] |

Experimental Protocol: A Self-Validating Workflow for KBr Pellet Preparation

The quality of an IR spectrum is entirely dependent on the quality of the sample preparation. The Potassium Bromide (KBr) pellet method is standard for solid samples, but requires meticulous attention to detail to produce a transparent, non-scattering disk.

Core Principle & Trustworthiness

The protocol's integrity rests on two pillars: purity and particle size . Spectroscopic grade KBr is used because it is transparent to IR radiation. The sample must be ground to a particle size smaller than the wavelength of the IR light to prevent scattering, which causes a sloping baseline and distorted peak shapes.[13] Rigorous exclusion of moisture is mandatory, as water introduces a strong, broad O-H absorption around 3400 cm⁻¹, which can obscure important spectral features.

Step-by-Step Methodology

-

Preparation of Materials:

-

Place spectroscopic grade KBr powder in an oven at ~110°C for at least 4 hours (or overnight) to ensure it is completely dry.

-

Thoroughly clean an agate mortar and pestle, pellet die set, and spatulas with a suitable solvent (e.g., acetone) and ensure they are completely dry.

-

-

Grinding and Mixing:

-

Place ~1-2 mg of the pyrazole carboxylic acid sample into the clean, dry agate mortar.

-

Causality Check: Grind the sample alone first. This is critical for breaking down the crystal lattice of the analyte without simultaneously flattening the softer KBr crystals. Grind for 1-2 minutes until the sample is a fine, fluffy powder.

-

Quickly retrieve the hot KBr from the oven. Add ~100-200 mg of the dry KBr to the mortar.[14]

-

Gently but thoroughly mix the sample and KBr with the pestle for approximately 30-60 seconds. The goal is uniform dispersion, not aggressive grinding which can increase moisture absorption from the air.

-

-

Pellet Formation:

-

Assemble the pellet die. Transfer the KBr/sample mixture into the die sleeve, ensuring an even distribution over the bottom anvil surface.

-

Place the plunger on top and transfer the assembled die into a hydraulic press.

-

Apply pressure gradually to approximately 8-10 tons.[15]

-

Self-Validation Step: Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and fuse, expelling trapped air and forming a solid, transparent disc.[15]

-

-

Spectrum Acquisition:

-

Slowly release the pressure and carefully disassemble the die.

-

The resulting pellet should be clear and transparent. An opaque or cloudy pellet indicates insufficient grinding, excessive sample concentration, or moisture contamination.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

-

Workflow Visualization

Caption: Workflow for preparing a high-quality KBr pellet for FT-IR analysis.

Conclusion

The infrared spectrum of a pyrazole carboxylic acid is rich with structural information. The definitive identification hinges on recognizing a combination of key features: an extremely broad absorption in the high-frequency region (2500-3300 cm⁻¹) indicative of extensive O-H and N-H hydrogen bonding, a strong carbonyl (C=O) absorption whose frequency is lowered by conjugation (1690-1725 cm⁻¹), and a unique pattern of C=N and C=C ring stretching vibrations in the fingerprint region (1400-1600 cm⁻¹). By understanding the origins of these vibrations and employing a robust experimental technique, researchers can confidently use IR spectroscopy as a powerful tool for the structural verification of this vital class of molecules.

References

-

Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

FT-IR Sample Preparation. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2017). PMC. Retrieved from [Link]

-

How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra? (2015). ResearchGate. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. tutorchase.com [tutorchase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 14. shimadzu.com [shimadzu.com]

- 15. kinteksolution.com [kinteksolution.com]

Crystal Structure Analysis of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid

A Comparative Guide to Solid-State Characterization

Executive Summary

In the development of pyrazole-based pharmaceuticals (e.g., TDO2 inhibitors, agrochemicals), the precise characterization of halogenated intermediates is critical. This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational Modeling (DFT) for the analysis of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid .

While PXRD serves as a rapid fingerprinting tool, our analysis demonstrates that SC-XRD is the requisite gold standard for this compound due to the specific need to resolve halogen-bonding networks (C-I···N/O) and carboxylic acid dimerization motifs that dictate solubility and bioavailability.

Part 1: Comparative Analysis of Characterization Methods

For a researcher isolating 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid, choosing the right analytical "product" (methodology) is a trade-off between speed, cost, and structural resolution.

Table 1: Performance Comparison of Analytical Methodologies

| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD (Rapid Screen) | Method C: DFT Modeling (Predictive) |

| Primary Output | 3D Atomic Coordinates ( | 2 | Energy Minimized Conformer |

| Resolution | Atomic level (< 0.8 Å) | Bulk Phase Identity | Theoretical |

| Sample Requirement | High-quality single crystal ( | Polycrystalline powder ( | None (Virtual) |

| Halogen Bond Detection | Direct Observation (Distance & Angle) | Inferential (Peak shifting) | Predicted (Electrostatic Potential) |

| Turnaround Time | 24–48 Hours | 30 Minutes | Hours to Days |

| Best For | IP Registration, Structure-Activity Relationship (SAR) | Batch-to-batch consistency, Polymorph screening | Pre-synthesis planning |

Why SC-XRD is Superior for this Compound

The presence of the Iodine atom at the 4-position and the Acetic Acid tail creates competing supramolecular forces.

-

Heavy Atom Effect: The iodine atom (

) dominates the scattering, allowing for precise phasing even with standard Mo-K -

Halogen Bonding: Iodine is a strong halogen bond donor (

-hole). SC-XRD is the only method that empirically validates if the packing is driven by classical hydrogen bonds (acid dimers) or non-classical C-I···N interactions.

Part 2: Detailed Structural Analysis (The "Product")

This section details the specific structural attributes obtained via Method A (SC-XRD).

2.1 Synthesis & Crystallization Protocol

To obtain the required single crystals, the following validated protocol is recommended.

Reaction Scheme:

-

Precursor: Ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate.

-

Iodination: Reaction with N-Iodosuccinimide (NIS) in Acetonitrile (ACN) at RT.

-

Hydrolysis: LiOH in THF/Water followed by acidification (HCl).

Crystallization (The Critical Step):

-

Solvent System: Ethanol/Water (Slow evaporation) or Ethyl Acetate/Hexane (Vapor diffusion).

-

Conditions: The iodine atom increases lipophilicity compared to the bromo-analog. Slow evaporation at 4°C is preferred to minimize disorder.

2.2 Crystal Data & Refinement Logic

-

Crystal System: Monoclinic (Most probable for planar pyrazoles).

-

Space Group:

(Centrosymmetric). -

Unit Cell Considerations: The propyl chain adds flexibility, often increasing the

-axis relative to methyl-analogs.

Key Interaction Motifs (The "Why" of Stability):

-

Carboxylic Acid Dimer (

): The acetic acid tails form centrosymmetric dimers via O-H···O hydrogen bonds ( -

Halogen Bonding: The 4-Iodo group typically engages in

or - -Stacking: The pyrazole rings stack in an offset parallel fashion, stabilized by the polarizability of the iodine atom.

Part 3: Visualization of Structural Logic